molecular formula C14H9ClF3NO4 B563625 rac 8,14-Dihydroxy Efavirenz CAS No. 1189909-96-3

rac 8,14-Dihydroxy Efavirenz

Cat. No.: B563625
CAS No.: 1189909-96-3
M. Wt: 347.674
InChI Key: WILFXLMJFSKQRP-UHFFFAOYSA-N
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Description

rac 8,14-Dihydroxy Efavirenz: is a metabolite of Efavirenz, a non-nucleoside reverse transcriptase inhibitor used in the treatment of human immunodeficiency virus (HIV) infection. This compound is of significant interest due to its potential biological activities and its role in the metabolism of Efavirenz.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac 8,14-Dihydroxy Efavirenz involves the hydroxylation of Efavirenz at the 8 and 14 positions. This can be achieved through enzymatic or chemical methods. Enzymatic hydroxylation typically involves the use of cytochrome P450 enzymes, while chemical hydroxylation can be performed using reagents such as hydrogen peroxide in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it would likely involve large-scale hydroxylation processes using optimized reaction conditions to ensure high yield and purity. The use of bioreactors for enzymatic hydroxylation or continuous flow reactors for chemical hydroxylation could be potential methods for industrial production.

Chemical Reactions Analysis

Types of Reactions: rac 8,14-Dihydroxy Efavirenz can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms, forming deoxy derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

    Substitution: Nucleophiles such as halides or amines can be used in the presence of a base or acid catalyst.

Major Products:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Deoxy derivatives.

    Substitution: Halogenated or aminated derivatives.

Scientific Research Applications

rac 8,14-Dihydroxy Efavirenz has several scientific research applications, including:

    Chemistry: Used as a reference standard in analytical chemistry for the study of Efavirenz metabolism.

    Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Studied for its role in the metabolism of Efavirenz and its potential effects on drug efficacy and toxicity.

    Industry: Used in the development of new pharmaceuticals and as a tool for studying drug metabolism and interactions.

Mechanism of Action

The mechanism of action of rac 8,14-Dihydroxy Efavirenz involves its interaction with various molecular targets and pathways. As a metabolite of Efavirenz, it may retain some of the parent compound’s activity, including inhibition of the HIV reverse transcriptase enzyme. Additionally, it may interact with other enzymes and receptors in the body, leading to various biological effects.

Comparison with Similar Compounds

    Efavirenz: The parent compound, a non-nucleoside reverse transcriptase inhibitor used in HIV treatment.

    8-Hydroxy Efavirenz: Another metabolite of Efavirenz with similar biological activities.

    7,8-Dihydroxy Efavirenz: A dihydroxylated metabolite with different hydroxylation positions.

Comparison: rac 8,14-Dihydroxy Efavirenz is unique due to its specific hydroxylation pattern, which may confer distinct biological activities and metabolic properties compared to other Efavirenz metabolites. Its potential to interact with different molecular targets and pathways makes it a valuable compound for scientific research.

Properties

IUPAC Name

6-chloro-8-hydroxy-4-[2-(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1H-3,1-benzoxazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO4/c15-7-5-8-10(9(20)6-7)19-11(21)23-13(8,14(16,17)18)4-3-12(22)1-2-12/h5-6,20,22H,1-2H2,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WILFXLMJFSKQRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#CC2(C3=C(C(=CC(=C3)Cl)O)NC(=O)O2)C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20675850
Record name 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1189909-96-3
Record name 6-Chloro-8-hydroxy-4-[(1-hydroxycyclopropyl)ethynyl]-4-(trifluoromethyl)-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20675850
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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